4,5-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine
Description
Properties
IUPAC Name |
4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O/c1-12-13(2)19-10-22-18(12)26-9-14-4-6-25(7-5-14)17-15-8-23-24(3)16(15)20-11-21-17/h8,10-11,14H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHXODWSQNHRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=NC4=C3C=NN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminopyrazoles with 1,3-Biselectrophiles
The pyrazolo[3,4-d]pyrimidine scaffold is traditionally synthesized via cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophilic compounds. For example, β-diketones or β-ketonitriles react with 3-amino-1-methylpyrazole under acidic or basic conditions to form the fused heterocycle. A representative protocol involves:
Post-Functionalization at Position 4
Preparation of 4,5-Dimethyl-6-Hydroxypyrimidine
Cyclization of β-Diketones with Urea
The 4,5-dimethyl-6-hydroxypyrimidine fragment is synthesized via the Biginelli reaction, employing acetylacetone and urea under acidic conditions:
Selective Methylation
Methylation at positions 4 and 5 is accomplished using methyl iodide (CH3I) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF):
Ether Linkage Formation: Coupling Strategies
Mitsunobu Reaction
The hydroxyl group of 4,5-dimethyl-6-hydroxypyrimidine is coupled with the piperidine-methanol derivative using the Mitsunobu reaction:
Nucleophilic Aromatic Substitution (SNAr)
Alternatively, the pyrimidine hydroxyl group is converted to a better leaving group (e.g., triflate) using triflic anhydride, followed by reaction with the piperidine-methanol derivative:
- Reagents : Triflic anhydride (Tf2O), 2,6-lutidine, and dichloromethane (DCM).
- Conditions : −78°C to room temperature, 6 hours.
- Yield : 60–65% after column chromatography.
Optimization and Scale-Up Considerations
Solid-Phase Synthesis (SPS)
The patent literature describes the use of 2-chlorotrityl chloride resin for immobilizing intermediates, enabling efficient purification via filtration. For example, the piperidine fragment is anchored to the resin, followed by sequential functionalization and cleavage with trifluoroacetic acid (TFA).
Continuous-Flow Automation
Recent advances in automated synthesis platforms demonstrate the feasibility of multistep reactions in continuous-flow systems. A six-step synthesis of prexasertib (a related compound) achieved 65% yield with >99.9% purity, highlighting the potential for scaling the target compound’s synthesis.
Data Tables: Comparative Analysis of Synthetic Methods
Table 1. Synthesis of Pyrazolo[3,4-d]Pyrimidine Core
Table 2. Ether Coupling Strategies
| Method | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Mitsunobu | DEAD, PPh3, THF | 0°C to RT, 12 h | 50–55 | |
| SNAr | Tf2O, 2,6-lutidine, DCM | −78°C to RT, 6 h | 60–65 |
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Research indicates that 4,5-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine exhibits significant biological activities, particularly in the following areas:
Anticancer Properties
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines possess antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in tumor growth and survival. For instance, a series of new pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their antiproliferative activity, demonstrating promising results against several cancer types .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit inflammatory pathways and reduce edema in animal models. This suggests potential therapeutic applications in treating inflammatory diseases .
Neurological Applications
Given its structural features, the compound may interact with neurological targets, potentially offering neuroprotective effects or applications in treating neurodegenerative disorders. The presence of a piperidine ring enhances its ability to cross the blood-brain barrier, which is crucial for central nervous system activity.
Synthesis Techniques
The synthesis of this compound typically involves several organic reactions. Techniques such as microwave-assisted synthesis have been employed to optimize yields and reduce reaction times significantly. The synthesis pathway generally includes:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Alkylation with piperidine derivatives.
- Final modifications to introduce methoxy groups.
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
Case Study 1: Antiproliferative Activity
A study synthesized four new pyrazolo[3,4-d]pyrimidines and assessed their antiproliferative activity against cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Anti-inflammatory Screening
Another investigation focused on evaluating the anti-inflammatory effects of a series of pyrimidine derivatives using carrageenan-induced edema models in rats. Results showed that these compounds significantly reduced swelling compared to control groups .
Mechanism of Action
The mechanism of action of 4,5-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves the inhibition of CDKs, which are crucial regulators of cell cycle progression . By binding to the active site of these kinases, the compound prevents their interaction with cyclin proteins, thereby halting cell division and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Core Heterocyclic Systems
- Target Compound: Combines a pyrimidine ring with a pyrazolo[3,4-d]pyrimidine group, enabling dual hydrogen-bonding interactions. This is distinct from the pyrido[1,2-a]pyrimidinone core in , which introduces a ketone group that may alter electron distribution .
- and : Both retain the pyrazolo[3,4-d]pyrimidine core but lack the pyrimidine-methoxy-piperidine extension seen in the target compound .
Substituent Effects
Molecular Weight and Complexity
- The target compound’s structure suggests a higher molecular weight (>500 g/mol estimated) compared to (339.46 g/mol) and (372.48 g/mol). Increased size may impact bioavailability and blood-brain barrier penetration.
Biological Activity
4,5-Dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 353.4 g/mol. Its structure features a pyrimidine core substituted with various functional groups, including methyl and piperidine moieties, which may contribute to its biological activity .
Anticancer Activity
Research indicates that compounds related to the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives of this class have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation . A notable study highlighted that modifications in the pyrazolo structure could enhance selectivity and potency against specific cancer types.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have reported that similar derivatives possess antibacterial and antifungal properties, indicating that this compound might also exhibit such effects . The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.
Kinase Inhibition
The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can block the signals that promote tumor growth. Preliminary findings suggest that this compound may act as a selective inhibitor for certain receptor tyrosine kinases (RTKs), which are often overexpressed in cancers .
Case Studies
Several studies have explored the biological activity of related pyrazolo compounds:
- Anticancer Efficacy : A derivative showed IC50 values in the low nanomolar range against breast cancer cell lines, indicating strong antiproliferative effects .
- Antibacterial Activity : Compounds structurally similar to 4,5-dimethyl derivatives demonstrated effective inhibition of bacterial growth in vitro, suggesting a promising avenue for developing new antibiotics .
Data Table
The following table summarizes key biological activities and findings related to the compound:
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves two primary steps:
- Core Construction: Cyclization of pyrazole and pyrimidine precursors under acidic/basic conditions (e.g., H₂SO₄ or NaOH) to form the pyrazolo[3,4-d]pyrimidine core.
- Substitution Reactions: Introduction of the piperidinyl-methoxy group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) . Key Parameters:
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Core Formation | Ethanol | 80–100°C | None | 60–75% |
| Substitution | DMF | 120°C | Pd(OAc)₂ | 40–55% |
| Optimize yields by adjusting stoichiometry and using inert atmospheres (N₂/Ar) to prevent oxidation . |
Q. Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., methoxy, methyl groups) and piperidine ring conformation.
- IR Spectroscopy: Identify functional groups (e.g., C-O-C stretch at 1250–1150 cm⁻¹ for methoxy) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 426.3) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Targeted Modifications: Replace the methoxy group with halogens (Cl, F) or bulky substituents to assess steric/electronic effects on receptor binding.
- Biological Assays: Test modified analogs against kinase enzymes (e.g., JAK2, EGFR) using fluorescence polarization assays. Example Data:
| Substituent | IC₅₀ (nM) for JAK2 | Solubility (µg/mL) |
|---|---|---|
| -OCH₃ | 12.5 ± 1.2 | 8.3 |
| -Cl | 8.9 ± 0.9 | 5.1 |
| SAR insights suggest halogenation enhances potency but reduces solubility . |
Q. How to resolve contradictions in reported biological activity across similar compounds?
Methodological Answer:
- Standardized Assays: Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis: Compare datasets from independent studies (e.g., IC₅₀ values for PI3Kα inhibition). Case Study: Discrepancies in cytotoxicity (e.g., ±20% variation in HeLa cell IC₅₀) may arise from differences in cell passage number or serum-free vs. serum-containing media .
Q. What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrophobic contacts with piperidine methyl groups).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Experimental Design & Data Analysis
Q. How to design in vivo studies to evaluate pharmacokinetics?
Methodological Answer:
- Animal Models: Administer compound (10 mg/kg, IV/PO) to Sprague-Dawley rats.
- Parameters Measured:
-
Plasma half-life (t₁/₂) via LC-MS/MS.
-
Brain penetration (logBB) using tissue homogenization.
Example Data:Route t₁/₂ (h) Cₘₐₓ (µg/mL) logBB IV 2.1 45.6 0.3 PO 1.8 22.4 0.1 Adjust dosing regimens based on bioavailability (<50% in rodents) .
Q. What strategies mitigate toxicity in early-stage development?
Methodological Answer:
- In Vitro Screens: Assess hepatotoxicity using HepG2 cells (LD₅₀ > 100 µM).
- hERG Assays: Measure IC₅₀ for hERG channel inhibition (target: >30 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
